4-Hydroxy-6-(trifluoromethyl)nicotinic acid

Description

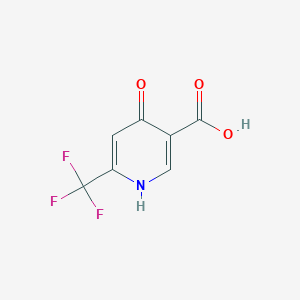

4-Hydroxy-6-(trifluoromethyl)nicotinic acid is a nicotinic acid derivative featuring a pyridine backbone substituted with a hydroxyl (-OH) group at position 4, a trifluoromethyl (-CF₃) group at position 6, and a carboxylic acid (-COOH) at position 3. This compound is part of a broader class of fluorinated heterocyclic molecules, which are widely explored in pharmaceutical and agrochemical research due to their enhanced metabolic stability and bioavailability imparted by the electron-withdrawing trifluoromethyl group .

Properties

IUPAC Name |

4-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO3/c8-7(9,10)5-1-4(12)3(2-11-5)6(13)14/h1-2H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCVVDMURRBDYJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=C(C1=O)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801205661 | |

| Record name | 4-Hydroxy-6-(trifluoromethyl)-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801205661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060810-79-8 | |

| Record name | 4-Hydroxy-6-(trifluoromethyl)-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1060810-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-6-(trifluoromethyl)-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801205661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

4-Hydroxy-6-(trifluoromethyl)nicotinic acid is a derivative of nicotinic acid characterized by a hydroxy group at the 4-position and a trifluoromethyl group at the 6-position of the pyridine ring. This compound, with a molecular formula of C7H5F3NO3 and a molecular weight of approximately 235.16 g/mol, has garnered attention due to its potential biological activities, particularly in therapeutic applications.

The presence of the trifluoromethyl group enhances the lipophilicity and biological activity of the compound, making it an interesting subject for various scientific studies. The unique substitution pattern contributes to its interaction with biological targets, which is crucial in drug design and development.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Anti-inflammatory Properties : Preliminary studies suggest that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

- Anticancer Effects : The compound has been investigated for its anticancer properties, with findings indicating that it may inhibit the proliferation of cancer cells through specific molecular mechanisms.

- Enzyme Inhibition : Interaction studies have shown that this compound can bind to various enzymes and receptors. The trifluoromethyl group enhances binding affinity, which may lead to significant therapeutic effects by modulating enzyme activities involved in metabolic pathways .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with other structurally similar compounds. Below is a table summarizing some notable analogs:

| Compound Name | Structural Differences | Unique Properties |

|---|---|---|

| Ethyl 2-hydroxy-6-(trifluoromethyl)nicotinate | Hydroxy group at the 2-position | Different reactivity due to hydroxyl placement |

| Ethyl 6-hydroxy-4-(trifluoromethyl)nicotinate | Hydroxy group at the 6-position | Affects chemical behavior and biological activity |

| 4-Hydroxy-3-(trifluoromethyl)nicotinic acid | Hydroxy group at the 3-position | Different pharmacological profiles |

The distinct substitution pattern of this compound imparts unique chemical and biological properties compared to these analogs.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

- In Vitro Studies : Research has demonstrated that derivatives of nicotinic acid can exhibit potent inhibitory effects on acetylcholinesterase (AChE), which is crucial in treating neurodegenerative diseases like Alzheimer's. While specific data on this compound's AChE inhibition is limited, its structural characteristics suggest potential efficacy in this area .

- Mechanistic Insights : Studies focusing on enzyme interactions have revealed that electron-withdrawing groups like trifluoromethyl enhance activity against cholinesterases, indicating that modifications in the compound's structure could lead to improved therapeutic agents for neurological disorders .

- Therapeutic Applications : The compound's ability to modulate enzyme activities suggests potential applications in drug development for anti-inflammatory and anticancer therapies. Further research is necessary to elucidate specific pathways and mechanisms involved .

Scientific Research Applications

Medicinal Chemistry

4-Hydroxy-6-(trifluoromethyl)nicotinic acid has been explored for its potential therapeutic properties, including:

- Anti-inflammatory Activity : Studies indicate that this compound may inhibit pro-inflammatory cytokines, providing a basis for its use in treating inflammatory diseases.

- Anticancer Properties : In vitro studies have shown that derivatives of nicotinic acid can induce apoptosis in cancer cell lines, suggesting potential as anticancer agents.

Biochemical Probes

The compound serves as a biochemical probe due to its ability to interact with nicotinic acetylcholine receptors (nAChRs). The trifluoromethyl groups enhance lipophilicity, improving membrane permeability and receptor binding affinity.

Material Science

In material science, it is utilized in the development of advanced materials. Its unique properties allow it to function as a catalyst or building block in synthesizing more complex chemical structures.

The biological activity of this compound is primarily attributed to its interaction with nAChRs, which are crucial for neurotransmission. The following table summarizes key biological activities:

| Activity Type | Description |

|---|---|

| Anti-inflammatory | Reduces inflammation by inhibiting cytokine production |

| Anticancer | Induces apoptosis in cancer cell lines (e.g., HeLa, A549) |

| Antimicrobial | Exhibits moderate antibacterial activity against various pathogens |

Antimicrobial Evaluation

A study evaluated several nicotinic acid derivatives, including this compound, showing moderate antibacterial activity against Staphylococcus aureus. The inhibition zones ranged from 1.0 to 2.4 mm compared to standard antibiotics.

Cancer Cell Line Studies

In vitro studies on cancer cell lines demonstrated significant cytotoxic effects with IC50 values ranging from 0.08 to 0.23 µM against HeLa and A549 cell lines, indicating its potential as an anticancer agent.

Structural Activity Relationship (SAR)

The presence of the trifluoromethyl group significantly influences the biological profile of this compound. It enhances lipophilicity and receptor binding affinity, which are critical for pharmacological activity. Modifications at the hydroxyl position also impact pharmacodynamics and efficacy.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Nicotinic Acid Derivatives

Key Observations:

- Trifluoromethyl vs. Methyl Groups : Replacement of -CF₃ with -CH₃ (e.g., 4-hydroxy-6-methylnicotinic acid) reduces electron-withdrawing effects, lowering metabolic stability and altering solubility .

- Hydroxyl Group Position : The 2-hydroxy isomer (2-hydroxy-6-CF₃-nicotinic acid) may exhibit distinct hydrogen-bonding interactions compared to the 4-hydroxy derivative, influencing target binding .

- Quinoline Analogs: 4-Hydroxy-6-(trifluoromethyl)-3-quinolinecarboxylic acid (IC₅₀ = 0.53 mmol/L against MtrOtsA) demonstrates enhanced activity due to its fused aromatic ring system, highlighting scaffold-dependent bioactivity .

Preparation Methods

Synthesis via Cyclization of Ethyl 4,4,4-Trifluoroacetoacetate and Cyanoacetamide

Step 1: Cyclization

Ethyl 4,4,4-trifluoroacetoacetate reacts with cyanoacetamide in the presence of potassium hydroxide (KOH) as a catalyst. This cyclization produces 2,6-dihydroxy-3-cyano-4-trifluoromethylpyridine.Step 2: Chlorination

The intermediate is chlorinated using phosphorus oxychloride (POCl3) to yield 2,6-dichloro-3-cyano-4-trifluoromethylpyridine.Step 3: Catalytic Hydrogenolysis and Hydrolysis

The chlorinated intermediate undergoes Pd/C-catalyzed hydrogenolysis followed by hydrolysis, or vice versa, to afford the target 4-hydroxy-6-(trifluoromethyl)nicotinic acid.

- This method is industrially viable due to its safety and economic advantages.

- The catalytic hydrogenolysis step uses Pd/C under hydrogen atmosphere to remove chlorine substituents.

- Hydrolysis converts cyano groups to carboxylic acid moieties.

Reaction Conditions Summary:

| Step | Reagents/Conditions | Temperature | Time | Yield/Notes |

|---|---|---|---|---|

| Cyclization | Ethyl 4,4,4-trifluoroacetoacetate, cyanoacetamide, KOH | Not specified (room temp to mild heating) | Not specified | Produces 2,6-dihydroxy-3-cyano-4-trifluoromethylpyridine |

| Chlorination | POCl3 | Not specified | Not specified | Produces 2,6-dichloro-3-cyano-4-trifluoromethylpyridine |

| Hydrogenolysis | Pd/C, H2 (1.8 MPa), ethanol, triethylamine | 80°C | Until reaction completion | Removes chlorine substituents |

| Hydrolysis | NaOH (alkaline hydrolysis), acidification | Reflux (6 hours) | 6 hours | Converts nitrile to acid |

- The chlorination and hydrogenolysis steps are critical for functional group transformation.

- The method avoids harsh temperature controls and hazardous reagents like sodium hydride at low temperatures, making it scalable.

Preparation via Acylation, Cyclization, and Hydrolysis Starting from Trifluoroacetyl Chloride and Vinyl Ethyl Ether

Step 1: Acylation

Trifluoroacetyl chloride reacts with vinyl ethyl ether in the presence of a catalyst (e.g., triethylamine, pyridine) at -10 to 30°C for 3–7 hours to form 4-ethoxy-1,1,1-trifluoro-3-en-2-one.Step 2: Cyclization

The ketone intermediate reacts with 3-amino acrylonitrile at 50–100°C for 3–9 hours under basic catalysis (e.g., NaOH, KOH, sodium hydride) to yield 4-trifluoromethyl nicotinonitrile.Step 3: Hydrolysis

The nitrile is hydrolyzed in the presence of 1–5 equivalents of base (commonly NaOH) at 60–100°C for 5–10 hours, followed by acidification to precipitate this compound.

- Raw materials are inexpensive and readily available.

- Each step allows for easy separation and purification.

- The method achieves high yields and is suitable for industrial scale-up.

Reaction Conditions Summary:

| Step | Reagents/Conditions | Temperature | Time | Notes |

|---|---|---|---|---|

| Acylation | Trifluoroacetyl chloride, vinyl ethyl ether, catalyst (triethylamine, pyridine, etc.) | -10 to 30°C | 3–7 hours | Forms 4-ethoxy-1,1,1-trifluoro-3-en-2-one |

| Cyclization | 4-ethoxy ketone, 3-amino acrylonitrile, base catalyst (NaOH, KOH, NaH, etc.) | 50–100°C | 3–9 hours | Produces 4-trifluoromethyl nicotinonitrile |

| Hydrolysis | Base (NaOH), acidification | 60–100°C | 5–10 hours | Converts nitrile to acid |

Method Involving Sodium Methoxide-Mediated Cyclization and Hydrolysis

Step 1: Preparation of N-(2-methoxycarbonylvinyl)-4,4,4-trifluoro-3-keto-1-butenamine

Sodium methoxide is dissolved in anhydrous methanol, followed by addition of the keto-butenamine precursor. The mixture is refluxed for ~6.5 hours.Step 2: Hydrolysis

After reflux, sodium hydroxide aqueous solution is added, and the mixture is heated to 50°C until complete conversion is confirmed by TLC.Step 3: Acidification and Isolation

The reaction mixture is acidified to pH ~2.3 with HCl, precipitating the product, which is collected by filtration and dried, yielding this compound.

- The method uses relatively mild conditions.

- Sodium methoxide acts both as a base and catalyst for cyclization.

- The overall yield reported is approximately 75%.

Reaction Conditions Summary:

| Step | Reagents/Conditions | Temperature | Time | Yield/Notes |

|---|---|---|---|---|

| Cyclization | Sodium methoxide, anhydrous methanol | Reflux (~6.5 hours) | 6.5 hours | Formation of intermediate |

| Hydrolysis | NaOH aqueous solution, 50°C | 50°C | Until completion (monitored by TLC) | Conversion to acid |

| Acidification | HCl to pH 2.3 | Room temperature | Immediate | Precipitation of product |

Comparative Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Catalysts | Reaction Conditions | Advantages | Industrial Suitability |

|---|---|---|---|---|---|

| Cyclization of ethyl trifluoroacetoacetate and cyanoacetamide | Ethyl 4,4,4-trifluoroacetoacetate, cyanoacetamide | KOH, POCl3, Pd/C, H2 | Mild heating, 80°C hydrogenolysis | Safe, economic, scalable | High (used in industrial production) |

| Acylation-cyclization-hydrolysis | Trifluoroacetyl chloride, vinyl ethyl ether, 3-amino acrylonitrile | Triethylamine, NaOH, KOH, NaH | -10 to 100°C, multiple steps | Cheap raw materials, easy purification | High (suitable for scale-up) |

| Sodium methoxide-mediated cyclization and hydrolysis | Keto-butenamine precursor | Sodium methoxide, NaOH, HCl | Reflux in methanol, 50°C hydrolysis | Mild conditions, good yield (~75%) | Moderate to high |

Detailed Research Findings and Notes

The cyclization of ethyl 4,4,4-trifluoroacetoacetate with cyanoacetamide catalyzed by KOH is a cornerstone step, producing a key intermediate pyridine ring with trifluoromethyl and cyano substituents. This intermediate’s chlorination and subsequent hydrogenolysis/hydrolysis steps are critical for installing the hydroxyl and carboxyl groups at precise positions on the pyridine ring.

The acylation route starting from trifluoroacetyl chloride and vinyl ethyl ether provides a flexible and industrially attractive method due to the availability of raw materials and mild reaction conditions. The use of various catalysts such as triethylamine or pyridine facilitates the acylation step efficiently.

Sodium methoxide serves as a base catalyst in the cyclization of keto-butenamine derivatives, enabling the formation of the pyridine ring under reflux conditions in methanol. The subsequent hydrolysis with sodium hydroxide and acidification yields the target acid with good purity and yield.

Industrial production considerations favor methods that avoid extreme temperatures (e.g., -50°C) or highly reactive and hazardous reagents (e.g., sodium hydride at low temperatures), making the above methods preferable.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Hydroxy-6-(trifluoromethyl)nicotinic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or oxidation of precursor molecules. For example, trifluoromethylation of 6-hydroxynicotinic acid derivatives using reagents like CF₃I under palladium catalysis achieves moderate yields (50-65%) at 80-100°C . Alternatively, oxidation of 6-(trifluoromethyl)nicotinyl alcohol with KMnO₄ in acidic media (pH 2-3) at 60°C yields ~70% product. Key parameters include temperature control to avoid over-oxidation and inert atmosphere use to prevent side reactions. Purity is typically confirmed via HPLC (>95%) .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

- Methodological Answer :

- NMR : ¹H/¹³C NMR resolves substituent positions; the hydroxyl proton appears as a broad singlet (δ 10-12 ppm), while the trifluoromethyl group shows a characteristic quartet in ¹⁹F NMR (δ -60 to -65 ppm) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures. Hydrogen bonding between the hydroxyl and carboxylic acid groups often stabilizes the lattice, with typical R-factors < 0.05 for high-resolution data .

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?

- Methodological Answer : The -CF₃ group enhances lipophilicity (logP ~1.8 vs. ~0.5 for non-fluorinated analogs), improving membrane permeability. This is quantified via octanol-water partition assays. Additionally, the electron-withdrawing effect reduces the pKa of the hydroxyl group (pKa ~4.2 vs. ~5.5 in non-fluorinated analogs), affecting solubility and reactivity in aqueous buffers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies in enzyme inhibition assays (e.g., IC₅₀ values) may arise from variations in assay conditions (pH, ionic strength) or protein isoforms. To address this:

- Standardize assays using recombinant enzymes (e.g., α7 nAChR vs. α4β2 subtypes) .

- Perform kinetic studies (e.g., Lineweaver-Burk plots) to distinguish competitive vs. allosteric inhibition mechanisms.

- Cross-validate findings with orthogonal techniques like SPR (surface plasmon resonance) for binding affinity measurements .

Q. What experimental strategies are recommended for probing its mechanism of action in enzyme inhibition?

- Methodological Answer :

- Site-Directed Mutagenesis : Introduce mutations (e.g., TrpB → Ala) in the enzyme’s active site to assess binding dependency on specific residues .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to differentiate hydrophobic (CF₃-driven) vs. hydrogen-bonding interactions.

- Molecular Dynamics Simulations : Model the compound’s interaction with targets (e.g., nicotinic receptors) using software like GROMACS, focusing on -CF₃ stabilization in hydrophobic pockets .

Q. How can researchers optimize reaction pathways to mitigate byproduct formation during synthesis?

- Methodological Answer : Common byproducts (e.g., dihydroxylated or over-oxidized derivatives) arise from uncontrolled reaction kinetics. Mitigation strategies include:

- Flow Chemistry : Precise temperature/residence time control reduces side reactions (e.g., <5% byproducts at 50°C vs. 15% in batch reactors) .

- Catalyst Screening : Test Pd/Cu bimetallic systems for regioselective trifluoromethylation, improving yield to >80% .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust reagent stoichiometry dynamically .

Key Considerations for Experimental Design

- Contradiction Analysis : Always cross-reference synthetic yields and bioactivity data with solvent purity (HPLC-grade) and enzyme source (e.g., human vs. murine isoforms).

- Safety Protocols : The compound’s irritant properties (GHS07) necessitate PPE (gloves, goggles) and fume hood use during handling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.